molecular formula C4H8ClN3 B3019830 1-Ethyltriazole;hydrochloride CAS No. 2445793-31-5

1-Ethyltriazole;hydrochloride

Cat. No.: B3019830
CAS No.: 2445793-31-5
M. Wt: 133.58
InChI Key: IZLDFLCSTPOKEH-UHFFFAOYSA-N
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Description

1-Ethyltriazole;hydrochloride is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyltriazole;hydrochloride can be synthesized through several methods. One common approach involves the cyclization of ethyl azide with propargyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated as the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyltriazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the triazole ring into dihydrotriazoles.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Triazole N-oxides.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-Ethyltriazole;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases.

    Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.

    1,2,4-Triazole: Known for its use in antifungal agents and other pharmaceuticals.

    Imidazole: A structurally related compound with a wide range of applications in medicine and industry.

Uniqueness: 1-Ethyltriazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyltriazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-2-7-4-3-5-6-7;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLDFLCSTPOKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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